molecular formula C8H10O3 B6217610 methyl 3-ethynyloxolane-3-carboxylate CAS No. 2385855-85-4

methyl 3-ethynyloxolane-3-carboxylate

Cat. No.: B6217610
CAS No.: 2385855-85-4
M. Wt: 154.2
InChI Key:
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Description

Methyl 3-ethynyloxolane-3-carboxylate is an organic compound with a unique structure that includes an oxolane ring and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethynyloxolane-3-carboxylate typically involves the reaction of oxolane derivatives with ethynylating agents under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the oxolane derivative, followed by the addition of an ethynylating agent like ethynyl bromide. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyloxolane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted oxolane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated oxolane derivatives.

    Substitution: Various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethynyloxolane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-ethynyloxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-ethynyloxolane-2-carboxylate
  • Ethyl 3-ethynyloxolane-3-carboxylate
  • Methyl 2-ethynyloxolane-3-carboxylate

Uniqueness

Methyl 3-ethynyloxolane-3-carboxylate is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

2385855-85-4

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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